molecular formula C16H15Br2NNaO2+ B1613041 2,6-Dibromo-2'-methyl-5'-isopropylindophenol sodium salt CAS No. 5415-31-6

2,6-Dibromo-2'-methyl-5'-isopropylindophenol sodium salt

Cat. No.: B1613041
CAS No.: 5415-31-6
M. Wt: 436.09 g/mol
InChI Key: ZJYVCZHIEJSHBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-2’-methyl-5’-isopropylindophenol sodium salt is a chemical compound with the molecular formula C16H14Br2NaO. It is known for its distinctive structure, which includes bromine atoms and an indophenol moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-2’-methyl-5’-isopropylindophenol sodium salt typically involves the bromination of 2’-methyl-5’-isopropylindophenol. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 6 positions. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or chloroform, at a specific temperature range.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is monitored closely to maintain the desired reaction conditions and to prevent any side reactions.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-2’-methyl-5’-isopropylindophenol sodium salt undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in the formation of various substituted indophenol derivatives.

Scientific Research Applications

2,6-Dibromo-2’-methyl-5’-isopropylindophenol sodium salt has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is used in biochemical assays and as a staining agent in microscopy.

    Industry: The compound is used in the manufacturing of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-2’-methyl-5’-isopropylindophenol sodium salt involves its interaction with specific molecular targets. The bromine atoms and the indophenol moiety play a crucial role in its reactivity. The compound can interact with enzymes and proteins, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4’-methyl-5’-isopropylindophenol sodium salt
  • 2,6-Dichloro-2’-methyl-5’-isopropylindophenol sodium salt
  • 2,6-Dibromo-2’-ethyl-5’-isopropylindophenol sodium salt

Uniqueness

2,6-Dibromo-2’-methyl-5’-isopropylindophenol sodium salt is unique due to its specific bromination pattern and the presence of the indophenol moiety. This gives it distinct chemical properties and reactivity compared to similar compounds. Its unique structure makes it valuable in various scientific research applications, particularly in fields requiring specific reactivity and stability.

Properties

IUPAC Name

sodium;4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-methyl-2-propan-2-ylphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Br2NO2.Na/c1-8(2)11-7-14(9(3)4-15(11)20)19-10-5-12(17)16(21)13(18)6-10;/h4-8,20H,1-3H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPNBCIZTHWNSS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N=C2C=C(C(=O)C(=C2)Br)Br)C(C)C)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-2'-methyl-5'-isopropylindophenol sodium salt
Reactant of Route 2
2,6-Dibromo-2'-methyl-5'-isopropylindophenol sodium salt
Reactant of Route 3
Reactant of Route 3
2,6-Dibromo-2'-methyl-5'-isopropylindophenol sodium salt
Reactant of Route 4
2,6-Dibromo-2'-methyl-5'-isopropylindophenol sodium salt
Reactant of Route 5
2,6-Dibromo-2'-methyl-5'-isopropylindophenol sodium salt
Reactant of Route 6
2,6-Dibromo-2'-methyl-5'-isopropylindophenol sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.